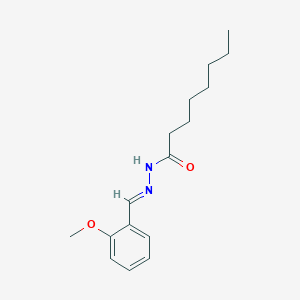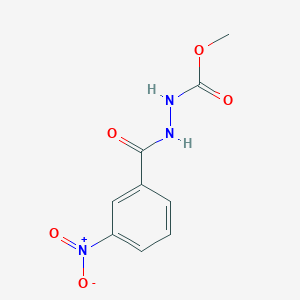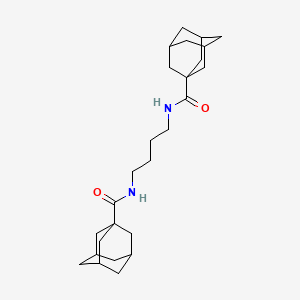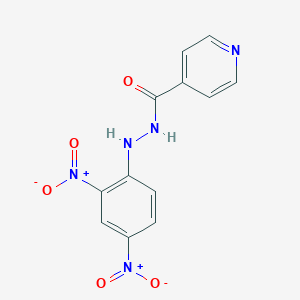
N'-(2-methoxybenzylidene)octanohydrazide
Übersicht
Beschreibung
N-(2-methoxybenzylidene)octanohydrazide, also known as MBH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MBH has been studied for its biological and pharmaceutical properties, as well as its potential use in organic synthesis.
Wirkmechanismus
The mechanism of action of N'-(2-methoxybenzylidene)octanohydrazide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in various biological processes. For example, N'-(2-methoxybenzylidene)octanohydrazide has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis. This inhibition can lead to a decrease in skin pigmentation, making N'-(2-methoxybenzylidene)octanohydrazide a potential candidate for skin-lightening agents.
Biochemical and Physiological Effects:
N'-(2-methoxybenzylidene)octanohydrazide has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that N'-(2-methoxybenzylidene)octanohydrazide exhibits cytotoxicity against various cancer cell lines, and it has been suggested that N'-(2-methoxybenzylidene)octanohydrazide may induce apoptosis in these cells. Additionally, N'-(2-methoxybenzylidene)octanohydrazide has been shown to exhibit antifungal and antibacterial activity against various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2-methoxybenzylidene)octanohydrazide in lab experiments is its relatively simple synthesis method. N'-(2-methoxybenzylidene)octanohydrazide can be synthesized using readily available starting materials and standard laboratory equipment. However, one limitation of using N'-(2-methoxybenzylidene)octanohydrazide is its potential toxicity. N'-(2-methoxybenzylidene)octanohydrazide has been shown to exhibit cytotoxicity against various cell lines, and caution should be taken when handling this compound.
Zukünftige Richtungen
There are several potential future directions for research involving N'-(2-methoxybenzylidene)octanohydrazide. One area of interest is the development of new skin-lightening agents based on N'-(2-methoxybenzylidene)octanohydrazide. Additionally, further studies are needed to fully understand the mechanism of action of N'-(2-methoxybenzylidene)octanohydrazide and its potential use as an anticancer agent. Finally, the synthesis of new materials based on N'-(2-methoxybenzylidene)octanohydrazide could lead to the development of new materials with unique properties.
Wissenschaftliche Forschungsanwendungen
N'-(2-methoxybenzylidene)octanohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N'-(2-methoxybenzylidene)octanohydrazide has been shown to exhibit antitumor, antifungal, and antibacterial properties. In agriculture, N'-(2-methoxybenzylidene)octanohydrazide has been studied for its potential use as a pesticide due to its insecticidal properties. In material science, N'-(2-methoxybenzylidene)octanohydrazide has been studied for its potential use as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
N-[(E)-(2-methoxyphenyl)methylideneamino]octanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-4-5-6-7-12-16(19)18-17-13-14-10-8-9-11-15(14)20-2/h8-11,13H,3-7,12H2,1-2H3,(H,18,19)/b17-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOYKFHVQKLUDN-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NN=CC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)N/N=C/C1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-methoxyphenyl)methylidene]octanehydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-chloro-N'-[4-(heptyloxy)benzylidene]benzohydrazide](/img/structure/B3841814.png)

![N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3841824.png)
![N'~1~,N'~4~-bis[1-(4-bromophenyl)ethylidene]terephthalohydrazide](/img/structure/B3841831.png)

![5-oxo-5-[(4-phenylbutyl)amino]pentanoic acid](/img/structure/B3841858.png)
![N'-[1-(2-thienyl)ethylidene]hexanohydrazide](/img/structure/B3841859.png)
![N'-[(4-iodobenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B3841862.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B3841874.png)



